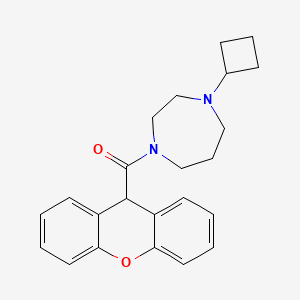

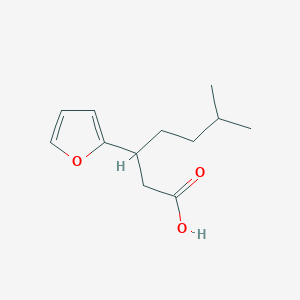

![molecular formula C17H17NO5S2 B2477014 (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 307539-02-2](/img/structure/B2477014.png)

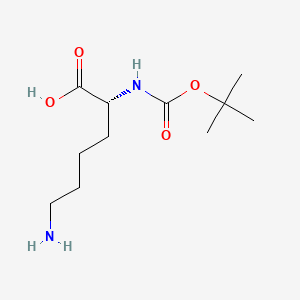

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about seems to be a derivative of benzo[d][1,3]dioxol-5-ylmethylene . This group is often used in the synthesis of various organic compounds, including pharmaceuticals .

Synthesis Analysis

In one study, a related compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), was synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The synthesized compounds were tested for their reactivity. For instance, BDMMBSH was used for the detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their synthesis and characterization processes. For instance, the yield, solubility, and crystallization conditions provide some insight into their physical properties .Scientific Research Applications

Anticancer Properties

One notable application of compounds related to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is in the field of cancer research. These compounds have shown varying degrees of anticancer activity. For instance, a study found weak to medium anticancer activity in certain cell lines, such as SNB-75 of CNS Cancer and UO-31 of Renal cancer (Horishny et al., 2021). Another research reported the synthesis of Leucettamine B analogs, including a derivative with significant potential against tumor cells (Hsu et al., 2020).

Antimicrobial Activity

These compounds also exhibit antimicrobial properties. A series of derivatives were synthesized and showed good to moderate activity against various bacterial strains, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). Additionally, another study highlighted the synthesis of compounds with enhanced antibacterial potency against various bacteria, including resistant strains (Horishny et al., 2022).

Aldose Reductase Inhibition

Compounds structurally related to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid have been studied for their aldose reductase inhibitory activity. One study demonstrated potent inhibition, with some compounds being more efficacious than the clinically used epalrestat (Kučerová-Chlupáčová et al., 2020).

Fluorescent Chemical Sensor

A derivative of this compound class was synthesized and characterized for its selective fluorescence quenching effect on Co2+, indicating its potential as a fluorescent chemical sensor (Li Rui-j, 2013).

properties

IUPAC Name |

6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c19-15(20)4-2-1-3-7-18-16(21)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,1-4,7,10H2,(H,19,20)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTUJRWGQQXXRI-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

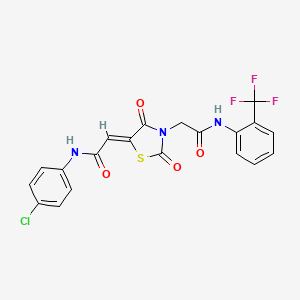

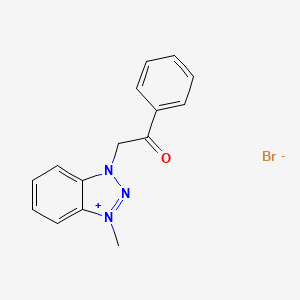

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)

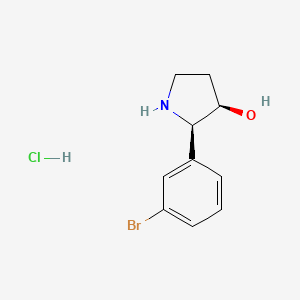

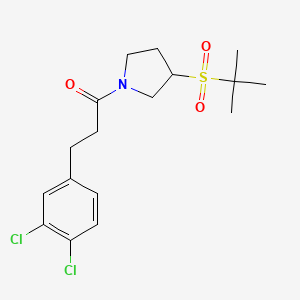

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)

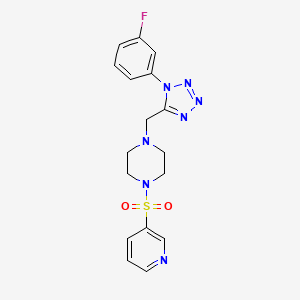

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)